molecular formula C16H19N3O B6900741 N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide

N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide

Cat. No.: B6900741
M. Wt: 269.34 g/mol
InChI Key: WTMYZWZQHJAWPX-UHFFFAOYSA-N
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Description

N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12(20)18-15-8-5-9-16-14(15)10-17-19(16)11-13-6-3-2-4-7-13/h2-4,6-7,10,15H,5,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMYZWZQHJAWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide typically involves the reaction of ethyl cyclohexanone-4-carboxylate with various hydrazines to form hydrazones. These hydrazones are then treated with a Vilsmeier-Haack reagent, which is isolated from phthaloyl dichloride and N,N-dimethylformamide, to afford the desired tetrahydroindazole derivatives . The reaction is often carried out under microwave irradiation, which offers advantages such as high chemical yields, shortened reaction times, and minimal by-product formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of Vilsmeier-Haack reagents can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is unique due to its specific benzyl substitution, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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